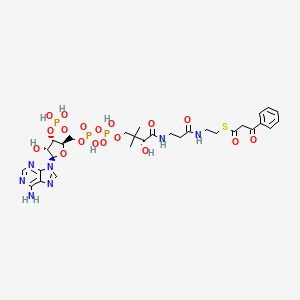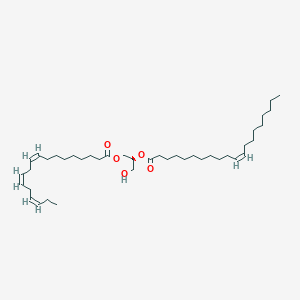
benzoylacetyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoylacetic acid. It has a role as a metabolite and a mouse metabolite. It derives from a 3-oxo-3-phenylpropionic acid.
Scientific Research Applications
Anaerobic Metabolism and Aromatic Degradation
Benzoylacetyl-CoA plays a significant role in the anaerobic metabolism of aromatic compounds. In the denitrifying bacterium Thauera aromatica, benzoyl-CoA, a related compound, is a common intermediate in the anaerobic metabolism of various aromatic substrates. The process involves the reduction of the aromatic ring with reduced ferredoxin yielding cyclohexa-1,5-diene-1-carbonyl-CoA, which is then converted to noncyclic products like 3-hydroxypimelyl-CoA (Laempe et al., 1999).
Enzyme Characterization and Metabolic Pathways
Studies have characterized enzymes involved in the β-oxidation of compounds like 3-phenylpropionic acid, which eventually lead to the formation of benzoylacetyl-CoA. This process involves a series of enzymatic reactions, such as the dehydration of 3-hydroxy-3-phenylpropionyl-CoA to cinnamoyl-CoA, followed by the formation of benzoylacetyl-CoA (Mao et al., 1994).
Genetic and Molecular Insights
Research on the genetic diversity of benzoyl Coenzyme A reductase genes in denitrifying isolates and estuarine sediment communities has provided insights into the anaerobic degradation of aromatic compounds. These studies have highlighted the crucial role of benzoyl-CoA reductase, an enzyme central to this process, and its genetic variations across different species (Song & Ward, 2005).
Biochemical Studies
In-depth biochemical studies have been conducted on benzoyl-coenzyme A reductase (dearomatizing), which is a key enzyme in the anaerobic metabolism of aromatic compounds. This enzyme is involved in the ATP-driven reductive dearomatization of benzoyl-CoA and has been studied in bacteria like Thauera aromatica (Boll & Fuchs, 1995).
Role in Environmental Biodegradation
Benzoyl-CoA and its derivatives like benzoylacetyl-CoA are also significant in the context of environmental biodegradation. The anaerobic degradation of organic carbon often utilizes benzoyl-CoA as a common intermediate, as seen in the metabolism of a wide range of compounds including humic acid, lignin, and various industrial chemicals (Porter & Young, 2013).
properties
Molecular Formula |
C30H42N7O18P3S |
|---|---|
Molecular Weight |
913.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-3-phenylpropanethioate |
InChI |
InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-9-8-20(39)32-10-11-59-21(40)12-18(38)17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-7,15-16,19,23-25,29,41-42H,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
NHDPIYICCBKNNJ-FUEUKBNZSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)


![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)




![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)



